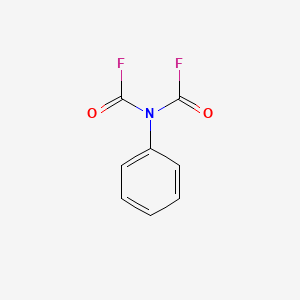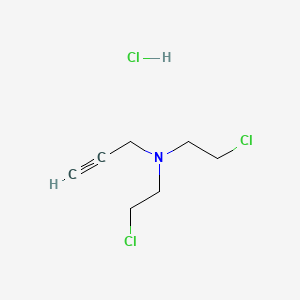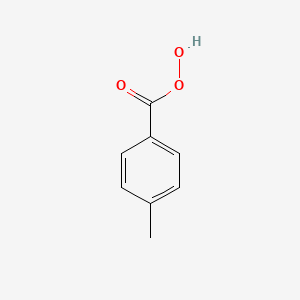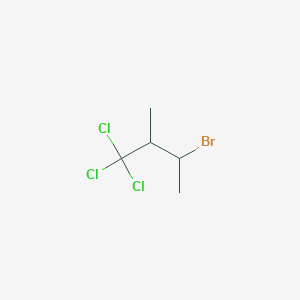
3-Bromo-1,1,1-trichloro-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trichloro-2-methylbutane is an organic compound with the molecular formula C5H8BrCl3 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-trichloro-2-methylbutane typically involves the halogenation of 2-methylbutane. The process can be carried out through the following steps:
Chlorination: 2-Methylbutane is first chlorinated using chlorine gas in the presence of ultraviolet light or a radical initiator to produce 1,1,1-trichloro-2-methylbutane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,1,1-trichloro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Elimination: Strong bases like KOH or NaOEt in ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1,1-trichloro-2-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1,1-trichloro-2-methylbutane involves its interaction with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methylbutane: A similar compound with a different halogenation pattern.
2-Bromo-2-methylbutane: Another halogenated butane with bromine at a different position.
1,1,1-Trichloro-2-methylbutane: A compound with only chlorine atoms and no bromine.
Uniqueness
3-Bromo-1,1,1-trichloro-2-methylbutane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to compounds with only one type of halogen .
Eigenschaften
CAS-Nummer |
6291-33-4 |
|---|---|
Molekularformel |
C5H8BrCl3 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
3-bromo-1,1,1-trichloro-2-methylbutane |
InChI |
InChI=1S/C5H8BrCl3/c1-3(4(2)6)5(7,8)9/h3-4H,1-2H3 |
InChI-Schlüssel |
GGLUIKUWBLTLKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



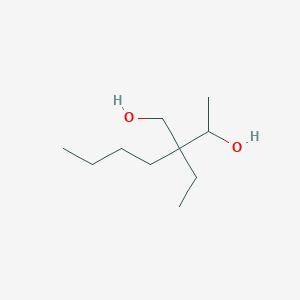

![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
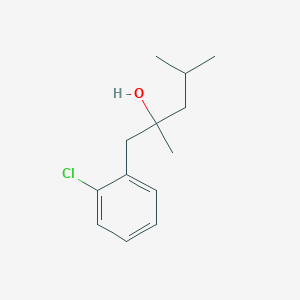
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
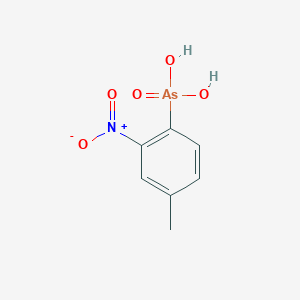
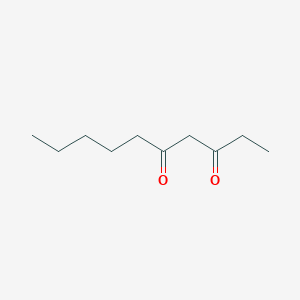
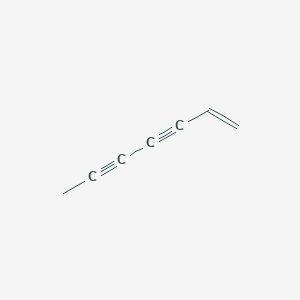

![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
